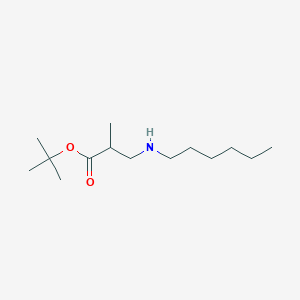

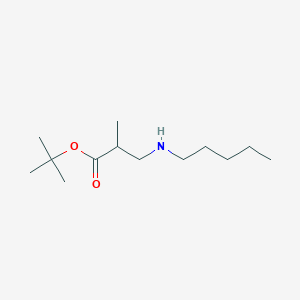

tert-Butyl 3-(hexylamino)-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 3-(hexylamino)-2-methylpropanoate” is an organic compound. It likely contains a carboxylate ester functional group, an amine functional group, and a tert-butyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl esters and Nα-protected amino acids have been synthesized from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tert-butyl group, the hexylamino group, and the 2-methylpropanoate group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the amine and ester functional groups. For example, the amine group could participate in acid-base reactions, while the ester group could undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of multiple functional groups. For example, it might exhibit polarity due to the presence of the ester group .Aplicaciones Científicas De Investigación

Synthesis of N-Heterocycles

tert-Butyl 3-(hexylamino)-2-methylpropanoate: may be used in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products. The compound can act as a precursor or intermediate in the formation of complex molecules like piperidines, pyrrolidines, and azetidines .

Asymmetric Synthesis

This compound could play a role in asymmetric synthesis, particularly in creating chiral centers. Chiral sulfinamides, for example, are crucial in the stereoselective synthesis of amines, and tert-butyl groups have been highlighted for their utility in such reactions .

Chemical Transformations

The tert-butyl group within this compound can elicit unique reactivity patterns, making it valuable for various chemical transformations. This includes its potential use in catalysis and as a protecting group in synthetic chemistry .

Biosynthetic Pathways

In biosynthesis, the tert-butyl group’s reactivity could be harnessed to influence the formation of complex biological molecules. It might be involved in the modification of natural products or in the design of biomimetic compounds .

Biodegradation Processes

The compound’s structure suggests potential applications in biodegradation pathways. Its tert-butyl group could be involved in the breakdown of environmental pollutants or the recycling of biological materials .

Biocatalytic Processes

There’s potential for tert-Butyl 3-(hexylamino)-2-methylpropanoate to be used in biocatalytic processes. Its unique structure could facilitate enzyme-catalyzed reactions, possibly leading to more efficient and selective production of desired compounds .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-(hexylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-6-7-8-9-10-15-11-12(2)13(16)17-14(3,4)5/h12,15H,6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNIYAOFOIUTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(hexylamino)-2-methylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340368.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)

![tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340373.png)

![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340375.png)

![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)

![tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6340394.png)

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)

![tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340415.png)

![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)

![tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340433.png)

![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)

![tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340440.png)